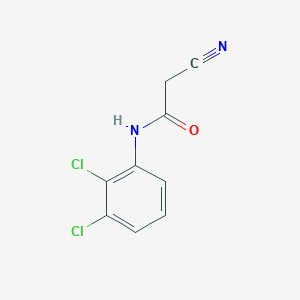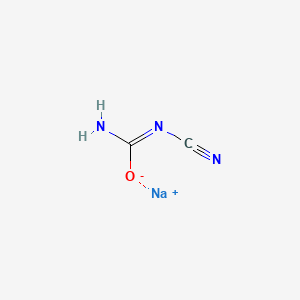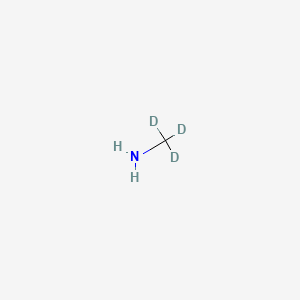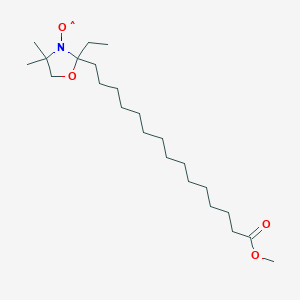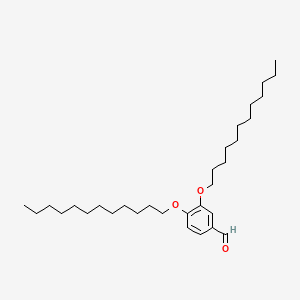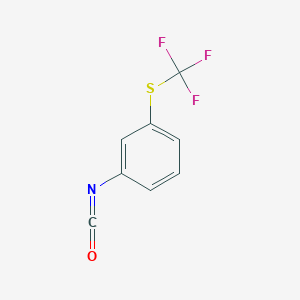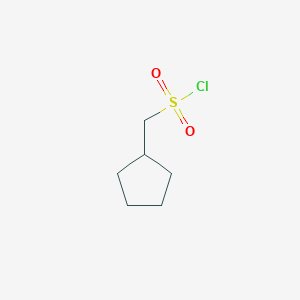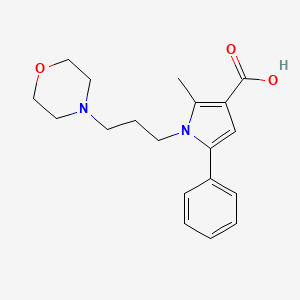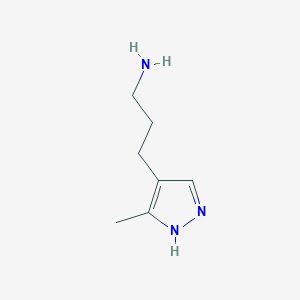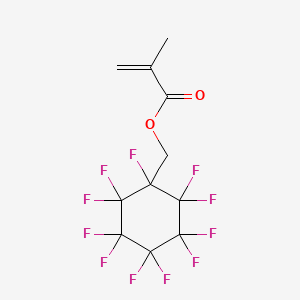
(Perfluorocyclohexyl)methyl methacrylate
Overview
Description
“(Perfluorocyclohexyl)methyl methacrylate” is a derivative of Methyl Methacrylate (MMA), which is an organic compound with the formula CH2=C(CH3)COOCH3 . This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly(methyl methacrylate) (PMMA) .
Synthesis Analysis
The synthesis of MMA involves several industrially important precursors for large-scale acrylic plastic production . The existing industrial synthetic protocols for these precursors utilize expensive catalysts accompanied by toxic and explosive gases such as carbon monoxide, ethylene, and hydrogen .Molecular Structure Analysis
The (Perfluorocyclohexyl)methyl methacrylate molecule contains a total of 31 bond(s). There are 24 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) . The molecule contains a total of 31 atom(s). There are 7 Hydrogen atom(s), 11 Carbon atom(s), 2 Oxygen atom(s), and 11 Fluorine atom(s) .Chemical Reactions Analysis
MMA is the main pyrolysis product of the widely used polymer polymethyl methacrylate; therefore, a compact mechanism of MMA oxidation is of interest for CFD modeling of flame propagation over this polymer . A reduced mechanism of MMA combustion consisting of 263 elementary reactions involving 66 species was developed based on a detailed chemical-kinetic mechanism of MMA oxidation in flames .Physical And Chemical Properties Analysis
MMA is a colorless liquid with an acrid, fruity odor . It has a density of 0.94 g/cm3, a melting point of -48 °C, and a boiling point of 101 °C . It is soluble in water at 1.5 g/100 ml . It has a vapor pressure of 29 mmHg at 20°C .Scientific Research Applications
Green Polymerization Processes
Copper(I) Mediated Living Radical Polymerization : The use of ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, has shown an enhanced rate of reaction and narrow polydispersity in the polymerization of methyl methacrylate, indicating a potential environmentally friendly solvent for (Perfluorocyclohexyl)methyl methacrylate polymerization with improved polymer quality (Carmichael et al., 2000).
Surface Modification and Applications
Surface Properties of Fluorinated Polymethacrylates : Research into copolymers of perfluoroalkyl methacrylate and MMA has demonstrated the ability to significantly lower polymer surface energy. This is relevant for applications requiring low surface energy materials, suggesting that (Perfluorocyclohexyl)methyl methacrylate could be useful in creating materials with tailored surface properties (van de Grampel et al., 2004).
Polymerization in Ionic Liquids
Free-Radical Polymerization in Ionic Liquids : The free-radical polymerization of MMA in ionic liquids without volatile organic compounds (VOCs) presents a green approach, producing polymers with significantly higher molecular weights. This method offers both economic and environmental benefits, suggesting a potential pathway for synthesizing (Perfluorocyclohexyl)methyl methacrylate polymers (Hong et al., 2002).
Biomedical Applications
Poly (Methyl Methacrylate) (PMMA) in Biomedical Applications : Advances in PMMA use in nanotechnology, biomedical, optical, and other applications highlight the polymer's versatility. Given the similarities, (Perfluorocyclohexyl)methyl methacrylate could similarly be explored for its potential in these areas, particularly where its unique properties could offer additional benefits (Ali et al., 2015).
Polymer Plasticization
Ionic Liquids as Plasticizers for PMMA : The use of ionic liquids as plasticizers for PMMA, where the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate was found to efficiently plasticize PMMA, offers a novel approach to modifying polymer properties. This suggests potential applications in modifying the flexibility and processing characteristics of (Perfluorocyclohexyl)methyl methacrylate-based materials (Scott et al., 2002).
Safety And Hazards
MMA is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It may also cause respiratory irritation . It is harmful to aquatic life . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release to the environment .
Future Directions
The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . The conduction of the process at ambient temperatures allows to save energy what is important for modern ecofriendly industrial processes . The second advantage of the light-induced processes is the control over polymerization rate by changing light intensity and possibility of its stopping and reinitiating by on-and-off light .
properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZAHYHMWKNGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379783 | |
| Record name | (Perfluorocyclohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluorocyclohexyl)methyl methacrylate | |
CAS RN |
25965-83-7 | |
| Record name | (Perfluorocyclohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25965-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



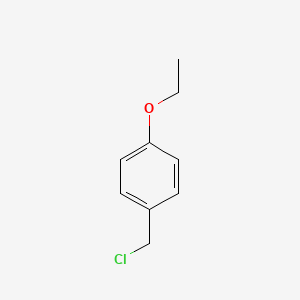
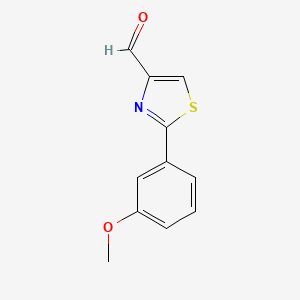

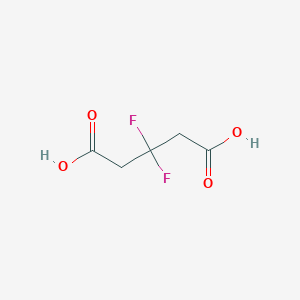
![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)
